molecular formula C23H17ClN2 B1668760 C-DIM12

C-DIM12

Cat. No.: B1668760
M. Wt: 356.8 g/mol
InChI Key: LTLRXTDMXOFBDW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action:

C-DIM12 primarily targets the nuclear receptor subfamily 4 group A member 2 (NR4A2), also known as Nurr1 . NR4A2 is a transcription factor with distinctive physiological features, widely expressed in the central nervous system. It plays a crucial role in dopaminergic (DA) neuronal differentiation, survival, and maintenance. Notably, NR4A2 regulates genes essential for dopaminergic signaling. Its expression is diminished in both aged and Parkinson’s disease (PD) post-mortem brains, as well as in PD patients. In microglia and astrocytes, NR4A2 inhibits the expression of proinflammatory mediators, thus protecting against inflammation-mediated DA neuronal death .

Mode of Action:

This compound interacts with NR4A2, modulating its activity. In an MPTP-lesioned rat model of PD, this compound demonstrated a higher affinity for NR4A2 and exhibited potent neuroprotective and anti-inflammatory effects. It improved the expression of NR4A2-regulated proteins, including tyrosine hydroxylase (TH) and dopamine transporter (DAT) .

Action Environment:

Environmental factors, such as oxidative stress, inflammation, and cellular context, can influence this compound’s efficacy and stability. Understanding these environmental interactions is crucial for therapeutic development.

Biochemical Analysis

Biochemical Properties

C-DIM12 selectively activates Nurr1, not activating Nur77, neuron-derived orphan receptor 1 (Nor1), or the retinoid X receptor (RXR) in parallel luciferase assays . It interacts with these proteins to regulate their activity, thereby influencing various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit the proliferation of certain cancer cells in a dose-dependent manner . For instance, it inhibits the growth of bladder cancer cells and induces apoptosis in a Nurr1-dependent manner . In addition, this compound has neuroprotective properties, preventing dopaminergic cell loss and reducing the expression of NF-κB in the substantia nigra pars compacta in a mouse model of Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Nurr1 protein, which is a key regulator of dopaminergic neuronal differentiation, survival, and maintenance . By activating Nurr1, this compound can influence gene expression, enzyme activation or inhibition, and changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to selectively alter the secretion of the inflammatory chemokine MCP-1 following exposure to distinct inflammatory ligands in a concentration-dependent manner . Furthermore, it can significantly attenuate the increased NF-κB transcriptional activity observed following exposure to several inflammatory ligands .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of Parkinson’s disease, this compound showed the most potent neuroprotective and anti-inflammatory effects among different C-DIM analogs . Specific dosage effects, such as threshold effects or toxic effects at high doses, have not been reported in the literature.

Metabolic Pathways

Given its role in activating Nurr1, it is likely that this compound influences pathways related to dopaminergic neuronal differentiation and survival .

Transport and Distribution

Given its role in activating Nurr1, it is likely that this compound is transported to the cell nucleus where Nurr1 is located .

Subcellular Localization

This compound likely localizes to the cell nucleus, given its role in activating the nuclear receptor Nurr1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-DIM12 involves the reaction of 4-chlorobenzaldehyde with indole in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the intermediate compounds and their subsequent reaction under controlled conditions to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

C-DIM12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds .

Scientific Research Applications

C-DIM12 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high affinity for NR4A2 and its potent neuroprotective and anti-inflammatory effects. Among the different C-DIM analogs, this compound has shown the most significant potential in neuroprotection and cancer treatment .

Properties

IUPAC Name

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLRXTDMXOFBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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